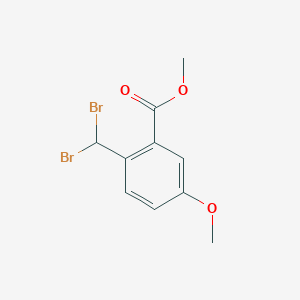

Methyl 2-(dibromomethyl)-5-methoxybenzoate

Description

Contextualizing Methyl 2-(dibromomethyl)-5-methoxybenzoate within the Family of Halogenated Aromatic Carboxylates

This compound belongs to the broader class of halogenated aromatic carboxylates. These compounds are characterized by a benzene (B151609) ring substituted with at least one halogen atom and a carboxylic acid ester group. The specific placement of the dibromomethyl group at the 2-position and a methoxy (B1213986) group at the 5-position of the methyl benzoate (B1203000) scaffold imparts distinct electronic and steric properties to the molecule.

Aromatic compounds are a class of organic molecules that feature a conjugated ring of atoms with alternating single and double bonds, leading to exceptional stability. openaccessjournals.com The introduction of substituents like halogens and esters can significantly influence the reactivity and physical properties of the aromatic system. Halogenated aromatic compounds, in particular, are a major class of environmental contaminants, and understanding their degradation and transformation is an area of active research.

Below is a data table outlining the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 788081-99-2 |

| Molecular Formula | C₁₀H₁₀Br₂O₃ |

| Molecular Weight | 338.00 g/mol |

| Canonical SMILES | COC1=CC(=C(C=C1)C(Br)Br)C(=O)OC |

Significance of Dibromomethyl Functionalities as Synthetic Intermediates and Reagents

The dibromomethyl group is a synthetically valuable functional group primarily due to its role as a precursor to the formyl group (an aldehyde). The hydrolysis of a dibromomethyl group provides a mild and efficient method for the introduction of an aldehyde onto an aromatic ring. This transformation is particularly useful as aromatic aldehydes are key building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.net

The conversion of a dibromomethyl group to an aldehyde typically proceeds via treatment with a hydrolyzing agent, such as silver nitrate (B79036) in aqueous ethanol (B145695) or simply water, sometimes with the aid of a phase-transfer catalyst. This reactivity makes dibromomethylated aromatic compounds valuable intermediates.

Furthermore, gem-dibromomethyl aromatic derivatives are also utilized in the synthesis of other functional groups, such as aromatic imines and acetals. researchgate.net The reactivity of the carbon-bromine bonds allows for nucleophilic substitution reactions, further expanding the synthetic utility of these compounds.

Overview of Academic Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the study of analogous compounds and the synthetic utility of its functional groups. The primary research interest in this compound likely lies in its potential as a synthetic precursor.

One probable synthetic application is in the preparation of methyl 2-formyl-5-methoxybenzoate . A Chinese patent describes a method for preparing 5-formyl-2-methoxy methyl benzoate from methyl 2-methoxybenzoate (B1232891), highlighting the interest in formylated benzoate derivatives as synthetic intermediates. google.com The use of this compound would represent an alternative and potentially advantageous route to such compounds.

The synthesis of the parent compound, methyl 2-(bromomethyl)-5-methoxybenzoate, is noted in chemical supplier databases, indicating its availability for research purposes. smolecule.com The radical bromination of the corresponding methyl-substituted benzoate is a common method for the synthesis of such benzylic bromides. It is plausible that over-bromination during this process could lead to the formation of the target dibromomethyl compound.

Research into related brominated methoxybenzoate derivatives often focuses on their utility in cross-coupling reactions and as building blocks for biologically active molecules. smolecule.com Although direct studies on this compound are sparse, its structural motifs suggest potential applications in medicinal chemistry and materials science, following chemical modification of the dibromomethyl group.

Structure

3D Structure

Properties

Molecular Formula |

C10H10Br2O3 |

|---|---|

Molecular Weight |

337.99 g/mol |

IUPAC Name |

methyl 2-(dibromomethyl)-5-methoxybenzoate |

InChI |

InChI=1S/C10H10Br2O3/c1-14-6-3-4-7(9(11)12)8(5-6)10(13)15-2/h3-5,9H,1-2H3 |

InChI Key |

VCDYXIPHHYIBTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(Br)Br)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Dibromomethyl 5 Methoxybenzoate

Elaboration of Regioselective Dibromomethyl Group Introduction Strategies

The introduction of a dibromomethyl group onto the benzene (B151609) ring, specifically at the C-2 position of a 5-methoxybenzoate scaffold, is a critical transformation. This is typically achieved through the bromination of a precursor methyl group, which itself must be strategically introduced.

Bromination of Methyl 5-methoxybenzoate Precursors and Related Substrates

The direct dibromination of a methyl group at the 2-position of methyl 5-methoxybenzoate is a primary route. This process is a benzylic-type halogenation. The methoxy (B1213986) group at the 5-position and the methyl ester at the 1-position influence the reactivity of the aromatic ring and the benzylic position.

A common method for benzylic bromination involves the use of N-bromosuccinimide (NBS) with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN). For instance, the synthesis of methyl 2-(bromomethyl)benzoate from methyl 2-methylbenzoate (B1238997) is achieved by refluxing with NBS and AIBN in carbon tetrachloride. A similar strategy can be extrapolated for the dibromination of a suitable methyl-substituted precursor to methyl 2-(dibromomethyl)-5-methoxybenzoate, likely requiring a higher molar ratio of NBS.

Aryl bromination is a potential side reaction. Studies on the bromination of anisole (B1667542) derivatives have shown that the selectivity is influenced by steric and electronic factors. gla.ac.uk For example, the bromination of methyl 2-methoxy-4-methylbenzoate with bromine in acetic acid results in bromination of the aromatic ring. chemicalbook.com This highlights the importance of choosing the correct brominating agent and conditions to favor benzylic bromination over electrophilic aromatic substitution.

Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Stoichiometry

The success of the dibromomethylation hinges on the careful optimization of reaction parameters to maximize the yield of the desired product and minimize side reactions.

Solvent Effects: The choice of solvent is crucial in radical bromination reactions. Non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane (B81311) are typically used for benzylic brominations with NBS to minimize competing ionic pathways.

Temperature Control: The reaction temperature must be carefully controlled. Radical chain reactions are initiated by heat or light. Refluxing the reaction mixture is a common practice to ensure a steady generation of radicals from the initiator (e.g., AIBN).

Stoichiometry: The stoichiometry of the brominating agent is a key factor in achieving dibromination. To introduce two bromine atoms, at least two equivalents of the brominating agent, such as NBS, are required. The precise amount may need to be optimized to prevent the formation of monobrominated and tribrominated byproducts.

The following table summarizes typical conditions for related bromination reactions, which can serve as a starting point for optimizing the synthesis of this compound.

| Substrate | Brominating Agent/Catalyst | Solvent | Temperature | Product | Yield | Reference |

| Methyl 2-methylbenzoate | N-Bromosuccinimide / AIBN | Carbon Tetrachloride | Reflux | Methyl 2-(bromomethyl)benzoate | - | |

| Methyl 2-methoxy-4-methylbenzoate | Bromine | Acetic Acid | < 25°C | Methyl 5-bromo-2-methoxy-4-methylbenzoate | 99% | chemicalbook.com |

| m-Methoxybenzoic acid | Brominating reagent / Initiator / Cocatalyst / Sulfuric acid | Halogenated hydrocarbon | -10°C to 80°C | 2-Bromo-5-methoxybenzoic acid | - | google.com |

Catalyst and Reagent Selection for Enhanced Selectivity and Yield

The selection of appropriate catalysts and reagents is paramount for achieving high selectivity and yield in the synthesis of this compound.

Brominating Agents: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination due to its ability to provide a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.

Initiators: Radical initiators are essential for starting the chain reaction. AIBN is commonly used because its decomposition rate is well-behaved and predictable at typical reflux temperatures. Benzoyl peroxide is another possible initiator.

Lewis Acids: In the context of aromatic bromination, Lewis acids like ferric bromide are often used as catalysts. wordpress.com However, for benzylic bromination, these are generally avoided as they promote electrophilic aromatic substitution.

Alternative Synthetic Routes and Precursor Modifications

Alternative synthetic strategies can provide access to the target compound, often by circumventing challenges associated with direct bromination or by utilizing more readily available starting materials.

Convergent and Divergent Synthetic Pathways to the this compound Scaffold

A divergent approach could start from a common intermediate that can be elaborated into various derivatives, including the target compound. One such strategy involves the formylation of a suitable precursor.

For example, methyl 2-methoxybenzoate (B1232891) (methyl o-anisate) can be formylated to produce methyl 5-formyl-2-methoxybenzoate. prepchem.comgoogle.com This formyl group can then be converted to the dibromomethyl group.

The following table outlines a synthetic sequence starting from methyl 2-methoxybenzoate.

| Step | Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 1 | Methyl 2-methoxybenzoate | Hexamethylenetetramine | Trifluoroacetic acid | Reflux | Methyl 5-formyl-2-methoxybenzoate | - | prepchem.com |

| 2 | Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic acid | - | 90°C | Methyl 5-formyl-2-methoxybenzoate | 94% | google.com |

Functional Group Interconversions and Strategic Derivatization Leading to the Target Compound

The conversion of a formyl group to a dibromomethyl group is a key functional group interconversion in an alternative synthesis of this compound. This transformation can be achieved using reagents like phosphorus tribromide or a combination of triphenylphosphine (B44618) and carbon tetrabromide.

Another potential route involves the synthesis of a methyl-substituted precursor, which is then subjected to dibromination. The synthesis of methyl 2-methoxy-5-methylbenzoate could be a starting point, followed by the benzylic dibromination as described in section 2.1.

Furthermore, derivatization of related compounds can lead to the desired product. For instance, the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate, showcasing functionalization at the 5-position. google.com While not directly leading to the target compound, this demonstrates the feasibility of manipulating substituents on the benzoate (B1203000) ring.

Purity Assessment and Isolation Techniques in Advanced Synthetic Protocols

The successful synthesis of this compound is critically dependent on rigorous purity assessment and effective isolation techniques. These processes are essential to remove unreacted starting materials, byproducts, and other impurities, ensuring the final product meets the stringent quality requirements for subsequent applications. Advanced synthetic protocols employ a combination of chromatographic and spectroscopic methods, alongside traditional purification techniques like crystallization, to achieve high levels of purity.

A plausible and advanced synthetic route to this compound involves the radical bromination of a suitable precursor, Methyl 2-methyl-5-methoxybenzoate. This transformation is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux conditions in a suitable solvent like carbon tetrachloride or a more environmentally benign alternative. The reaction proceeds via a free-radical chain mechanism at the benzylic position.

Following the synthesis, a meticulous workup procedure is necessary to isolate the crude product. This typically involves filtering off the succinimide (B58015) byproduct, followed by washing the organic phase with aqueous solutions to remove any remaining impurities. The crude product is then concentrated under reduced pressure.

Purity Assessment:

The purity of the synthesized this compound is ascertained through a variety of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of the target compound and identifying impurities. The ¹H NMR spectrum is expected to show a characteristic singlet for the dibromomethyl proton (-CHBr₂) at a downfield chemical shift compared to the starting methyl group. The integration of this signal relative to other protons in the molecule, such as the methoxy and aromatic protons, provides a quantitative measure of purity.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and provides information about its isotopic distribution, which is characteristic for bromine-containing compounds due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A well-developed HPLC method can separate the desired dibrominated product from the starting material (Methyl 2-methyl-5-methoxybenzoate) and the monobrominated intermediate (Methyl 2-(bromomethyl)-5-methoxybenzoate). The purity is determined by the relative peak area of the main product.

Isolation Techniques:

Advanced isolation protocols are crucial for obtaining this compound in a highly pure form.

Column Chromatography: This is the most common and effective method for purifying the crude product. A silica (B1680970) gel column is typically used, with a gradient elution system of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The less polar starting material will elute first, followed by the monobrominated intermediate, and finally the more polar dibrominated product. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

Crystallization: If the synthesized this compound is a solid, crystallization can be an effective final purification step. This technique relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures than the impurities. The crude product is dissolved in a minimal amount of a suitable hot solvent, and the solution is then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is often determined empirically.

Interactive Data Table: Key Parameters in the Purification of this compound

| Parameter | Technique | Description | Expected Outcome |

| Purity Analysis | ¹H NMR | Structural confirmation and quantification of impurities. | A distinct singlet for the -CHBr₂ proton and correct integration ratios. |

| HPLC | Separation and quantification of components in the mixture. | A single major peak corresponding to the desired product, with minimal impurity peaks. | |

| Mass Spectrometry | Confirmation of molecular weight and isotopic pattern. | A molecular ion peak corresponding to the calculated mass with the characteristic bromine isotope pattern. | |

| Isolation | Column Chromatography | Separation of the product from starting materials and byproducts. | Isolation of fractions containing the pure dibrominated compound. |

| Crystallization | Final purification of the solid product. | Formation of well-defined crystals of high purity. |

The successful application of these advanced purity assessment and isolation techniques is paramount to obtaining this compound of a quality suitable for its intended use in further chemical synthesis and research.

Comprehensive Analysis of Chemical Reactivity and Transformations of Methyl 2 Dibromomethyl 5 Methoxybenzoate

Nucleophilic Substitution Reactions Involving the Dibromomethyl Moiety

The dibromomethyl group is the primary site of reactivity in methyl 2-(dibromomethyl)-5-methoxybenzoate, readily undergoing nucleophilic substitution reactions. The two bromine atoms are good leaving groups, making the benzylic carbon susceptible to attack by a variety of nucleophiles.

Displacement of Bromine Atoms by Heteroatom Nucleophiles (e.g., oxygen, nitrogen, sulfur)

The bromine atoms of the dibromomethyl group can be sequentially or simultaneously displaced by heteroatom nucleophiles. These reactions are fundamental in introducing new functional groups into the molecule.

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as water or alcohols in the presence of a base, can lead to the formation of the corresponding aldehyde or its acetal. For instance, hydrolysis under basic conditions would yield 2-formyl-5-methoxybenzoate.

Nitrogen Nucleophiles: Amines can react with the dibromomethyl group to form various nitrogen-containing compounds. Primary amines can lead to the formation of imines after initial substitution and subsequent elimination, while secondary amines can yield enamines or aminals.

Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles are effective in displacing the bromine atoms. smolecule.com These reactions are often utilized to create thioacetals, which are valuable intermediates in organic synthesis due to their stability and unique reactivity.

Intramolecular Cyclization Reactions Promoted by Nucleophilic Attack on the Dibromomethyl Group

The strategic positioning of the dibromomethyl group and the ester functionality on the aromatic ring allows for intramolecular cyclization reactions. If a nucleophilic center is generated elsewhere in the molecule, it can attack the electrophilic carbon of the dibromomethyl group, leading to the formation of a new ring system. For example, reduction of the ester to a primary alcohol could be followed by an intramolecular Williamson ether synthesis-type reaction to form a cyclic ether.

Reactivity with Carbon Nucleophiles in C-C Bond Formation

The dibromomethyl group can react with carbon nucleophiles, such as organometallic reagents or enolates, to form new carbon-carbon bonds. researchgate.net These reactions are crucial for extending the carbon skeleton of the molecule. For example, reaction with a Grignard reagent could potentially lead to the formation of a secondary alcohol after workup, although careful control of reaction conditions would be necessary to avoid competing reactions.

Reactions of the Methoxybenzoate Core

The methoxybenzoate portion of the molecule also possesses reactive sites that can be exploited for further chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group and deactivated by the electron-withdrawing methyl ester and dibromomethyl groups. wikipedia.orgmasterorganicchemistry.com The methoxy group is an ortho-, para-director, while the ester and dibromomethyl groups are meta-directors. chegg.comchegg.com The interplay of these directing effects will determine the regioselectivity of substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org Given the substitution pattern, the most likely position for further electrophilic attack would be ortho to the activating methoxy group.

Transformations of the Ester Functionality: Hydrolysis, Transesterification, and Reduction Pathways

The methyl ester group can undergo several important transformations:

Reactivity of the Methoxy Group: Demethylation and Ether Cleavage Reactions

The methoxy group (-OCH₃) on the aromatic ring of this compound is a relatively stable ether linkage. However, under specific and often forcing conditions, it can undergo cleavage reactions, primarily through demethylation, to yield a phenolic hydroxyl group. This transformation is a common strategy in organic synthesis to unmask a phenol (B47542) from its more stable methyl ether precursor.

The cleavage of aryl methyl ethers is typically achieved by treatment with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (CH₃OH₂⁺). masterorganicchemistry.com Following protonation, a nucleophile, such as the iodide or bromide ion, attacks the methyl carbon in an Sₙ2 reaction. masterorganicchemistry.com This results in the formation of a phenol and a methyl halide (e.g., methyl iodide).

Figure 1. General mechanism for the acidic cleavage of an aryl methyl ether.

Figure 1. General mechanism for the acidic cleavage of an aryl methyl ether.

Lewis acids are also effective reagents for ether cleavage. Boron tribromide (BBr₃) is a particularly powerful reagent for this purpose. Other Lewis acids, such as aluminum chloride (AlCl₃), have been used for the regioselective demethylation of polymethoxy-substituted aromatic compounds. google.com The choice of reagent and reaction conditions can be crucial, especially in complex molecules with multiple sensitive functional groups. While ethers are generally inert, these cleavage reactions demonstrate their reactivity under specific acidic conditions. masterorganicchemistry.commasterorganicchemistry.com

Radical and Organometallic Reactions

The presence of two bromine atoms on a benzylic carbon makes the dibromomethyl group of this compound a highly reactive center for various radical and organometallic transformations.

Single Electron Transfer (SET) Processes Involving the Dibromomethyl Group

The dibromomethyl group is susceptible to single electron transfer (SET) processes, which can lead to the formation of radical intermediates. In such a process, a one-electron reductant can transfer an electron to the C-Br bond, causing its cleavage to form a bromide anion and a bromomethylaryl radical. This radical species can then undergo further reactions. While specific studies on this compound are not prevalent, the principle of SET-induced reactions is well-established for related compounds. For instance, oxidative cross-coupling of arenes can be initiated by SET using specific oxidants. nih.gov The generation of radicals from halogenated precursors is a cornerstone of many synthetic transformations, and the dibromomethyl moiety represents a prime candidate for such reactivity.

Cross-Coupling Reactions Utilizing Halogenated Centers (e.g., Suzuki-Miyaura, Sonogashira, Negishi Couplings)

The C(sp³)-Br bonds of the dibromomethyl group, being benzylic, are potential sites for palladium-catalyzed cross-coupling reactions. Although these reactions more commonly involve aryl or vinyl halides (C(sp²)-X), couplings at benzylic positions are also known. polyu.edu.hk Furthermore, the dibromomethyl group can be readily converted to other functionalities, such as an aldehyde, which can then facilitate further synthetic modifications including halogenation of the aromatic ring to create a substrate for classical cross-coupling reactions. google.com

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming carbon-carbon bonds to create biaryls, styrenes, or conjugated dienes. libretexts.orgyoutube.com If the subject compound were converted to an aryl bromide, it could readily participate in Suzuki-Miyaura coupling to introduce a new aryl or vinyl substituent. acs.orgresearchgate.netnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnrochemistry.comwikipedia.org It is a fundamental tool for the synthesis of substituted alkynes. The reactivity of the halide in Sonogashira coupling typically follows the trend I > OTf > Br > Cl. nrochemistry.comwikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of this reaction is its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org An efficient palladium-catalyzed process has been developed for the Negishi coupling of various aryl bromides with alkylzinc halides, demonstrating broad substrate scope. organic-chemistry.orgmit.edunih.govacs.org

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

| Coupling Reaction | Nucleophile | Catalyst System (Typical) | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Pd(0) complex + Base (e.g., K₂CO₃, Cs₂CO₃) | Environmentally safer boronic acids, tolerant to many functional groups. youtube.com |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt (e.g., CuI) + Amine Base | Direct synthesis of substituted alkynes under mild conditions. wikipedia.org |

| Negishi | Organozinc Compound (R-ZnX) | Pd(0) or Ni(0) complex | High reactivity and functional group tolerance; couples sp, sp², and sp³ centers. wikipedia.org |

Reactions with Organometallic Reagents for C-Br Bond Activation

The carbon-bromine bonds in the dibromomethyl group can be directly activated by various organometallic reagents. This activation is the initial step in many synthetic transformations, including cross-coupling reactions. The process typically begins with the oxidative addition of the C-Br bond to a low-valent transition metal center (like Pd(0) or Ni(0)), which increases the metal's oxidation state and coordination number. youtube.comlibretexts.org

Alternatively, organometallic reagents can act as nucleophiles or engage in metal-halogen exchange. For example, organolithium or Grignard reagents can react with the benzylic bromides to form new carbon-carbon bonds or generate a new organometallic species poised for further reaction. The activation of C-H and C-X bonds is a central theme in modern organometallic chemistry, enabling the construction of complex molecular architectures from simpler precursors. researchgate.netresearchgate.net The reactivity of the dibromomethyl group makes this compound a potentially valuable building block for such transformations.

Multi-Component Reactions and Cascade Processes Incorporating this compound

This compound is a suitable precursor for generating an aldehyde functional group in situ. The gem-dibromide can be readily hydrolyzed under aqueous or basic conditions to yield methyl 2-formyl-5-methoxybenzoate. google.com This latent aldehyde functionality allows the compound to be used in multi-component reactions (MCRs) and cascade processes.

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating the majority of the atoms from the starting materials. nih.gov Reactions involving aldehydes are among the most common and powerful MCRs. For example, various multi-component reactions utilize aromatic aldehydes to react with amines, dienes, or active methylene (B1212753) compounds to rapidly build molecular complexity and generate diverse heterocyclic structures like pyrroles or spirotetrahydrocarbazoles. nih.govbeilstein-journals.org

A plausible cascade process involving this compound would be its initial hydrolysis to the corresponding benzaldehyde (B42025) derivative. This aldehyde could then be trapped by other reagents present in the reaction mixture to initiate a subsequent transformation, such as a Knoevenagel condensation followed by a Diels-Alder reaction or a Paal-Knorr pyrrole (B145914) synthesis. beilstein-journals.org This approach, where a key reactive intermediate is generated in situ from a stable precursor, avoids the need to handle potentially unstable aldehydes and allows for streamlined, efficient synthetic sequences.

Mechanistic Investigations of Reactions Involving Methyl 2 Dibromomethyl 5 Methoxybenzoate

Elucidation of Reaction Mechanisms via Detailed Kinetic Studies

Detailed kinetic studies would be fundamental to understanding the reaction mechanisms of Methyl 2-(dibromomethyl)-5-methoxybenzoate. Such studies involve monitoring the concentration of reactants, intermediates, and products over time to determine the reaction rate law. This information helps to deduce the molecularity of the rate-determining step and construct a plausible reaction pathway.

For a hypothetical reaction, such as the hydrolysis or nucleophilic substitution of the dibromomethyl group, a typical kinetic experiment would involve varying the concentrations of the substrate and any nucleophiles or catalysts. The rate of reaction could be followed using techniques like UV-Vis spectroscopy, by monitoring the appearance of a product with a distinct chromophore, or by High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the formation of products.

The resulting data would be analyzed to determine the order of the reaction with respect to each reactant. For instance, if the reaction were found to be first-order in this compound and first-order in a nucleophile, it would suggest a bimolecular (SN2-type) mechanism. Conversely, a rate that is independent of the nucleophile's concentration would point towards a unimolecular (SN1-type) pathway, likely involving the formation of a carbocation intermediate. The presence of the methoxy (B1213986) group, an electron-donating group, at the para-position to the dibromomethyl group could potentially stabilize such a carbocation.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This table represents hypothetical data for illustrative purposes.

Spectroscopic Characterization of Transient Intermediates and Transition States

The direct observation and characterization of short-lived intermediates are crucial for confirming a proposed reaction mechanism. For reactions involving this compound, various spectroscopic techniques could be employed. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. By running a reaction at a sufficiently low temperature, the lifetime of reactive intermediates, such as a benzylic carbocation or a covalent intermediate, can be extended, allowing for their detection and structural characterization by ¹H and ¹³C NMR.

Time-resolved infrared (IR) or Raman spectroscopy could also provide snapshots of the bonding changes that occur during the reaction. For example, the formation of a carbonyl group from the hydrolysis of the dibromomethyl group would result in the appearance of a new, strong absorption band in the IR spectrum.

Furthermore, trapping experiments can provide indirect evidence for the existence of transient species. For example, in a reaction suspected of proceeding via a carbocation, the addition of a potent trapping agent could lead to the formation of a new product, the structure of which would be indicative of the trapped intermediate.

Computational Chemistry and Molecular Dynamics Simulations of Reaction Pathways

In the absence of experimental data, computational chemistry provides a powerful alternative for probing reaction mechanisms. Quantum mechanical calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates.

Transition State Analysis and Energy Profile Mapping

Using computational methods like Density Functional Theory (DFT), one could model a proposed reaction of this compound. By locating the transition state structure for a given step, the activation energy (the energy barrier for the reaction) can be calculated. A complete reaction energy profile can be constructed by connecting the energies of the reactants, transition states, and products. This profile provides a quantitative understanding of the reaction's feasibility and rate. For instance, comparing the activation energies for a proposed SN1 versus an SN2 pathway would allow for a prediction of the favored mechanism.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +18.5 |

| Intermediate | B3LYP/6-31G(d) | +5.2 |

| Products | B3LYP/6-31G(d) | -10.3 |

This table represents hypothetical data for illustrative purposes.

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations can offer deep insights into the reactivity of this compound. By calculating properties such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), one can predict the most likely sites for nucleophilic or electrophilic attack. For example, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich and electron-poor regions of the molecule, guiding predictions about its interaction with other reagents. Analyzing the LUMO (Lowest Unoccupied Molecular Orbital) would indicate the most probable site for a nucleophile to attack. These computational predictions can then be used to design and interpret experimental studies.

Strategic Applications of Methyl 2 Dibromomethyl 5 Methoxybenzoate in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The dibromomethyl group is a latent aldehyde functionality, which can be unmasked under specific reaction conditions. This characteristic, coupled with the electronic influence of the methoxy (B1213986) and methyl ester substituents, makes "Methyl 2-(dibromomethyl)-5-methoxybenzoate" a valuable synthon for the construction of intricate molecular frameworks.

"this compound" can serve as a precursor to a wide array of substituted benzyl (B1604629) and aryl derivatives. The dibromomethyl group can be readily converted into an aldehyde, which can then undergo a plethora of subsequent reactions. For instance, it can participate in Knoevenagel-Doebner reactions with active methylene (B1212753) compounds to furnish α,β-unsaturated carboxylic acids. acs.org This transformation is particularly valuable as it provides a single-step route to cinnamic acid derivatives from stable and accessible gem-dibromomethylarenes. acs.org

The aldehyde generated in situ can also engage in Wittig reactions, Horner-Wadsworth-Emmons reactions, and various condensation reactions to introduce diverse side chains. Furthermore, the benzylic position can be functionalized through nucleophilic substitution reactions, where one or both bromine atoms are displaced by a variety of nucleophiles. This allows for the introduction of functional groups such as azides, cyanides, and thiols, paving the way for further synthetic elaborations. The presence of the electron-donating methoxy group can influence the regioselectivity of these reactions.

The generation of a benzylic carbocation from the dibromomethyl group under Lewis acidic conditions can trigger intramolecular cyclization reactions or intermolecular reactions with various nucleophiles, leading to the formation of complex polycyclic aromatic systems. nih.gov

Table 1: Potential Transformations of this compound to Benzyl and Aryl Derivatives

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| This compound | 1. Hydrolysis (e.g., AgNO3, H2O) 2. Knoevenagel-Doebner (e.g., Malonic acid, piperidine) | α,β-Unsaturated carboxylic acid | Synthesis of pharmaceuticals and natural products |

| This compound | 1. Hydrolysis 2. Wittig Reaction (e.g., Ph3P=CHR) | Substituted Styrene | Polymer and materials science |

| This compound | Nucleophile (e.g., NaN3, KCN, NaSR) | Substituted Benzyl Halide/Dihalide | Intermediate for further functionalization |

| This compound | Arene, Lewis Acid | Diarylalkane | Synthesis of complex aromatic systems |

The reactivity of the dibromomethyl group can be harnessed for the construction of various heterocyclic rings, which are core structures in many biologically active compounds.

Furans: While direct synthesis from dibromomethylarenes is less common, the derived aldehyde can be a key intermediate. For example, a Paal-Knorr type synthesis could be envisaged where the aldehyde reacts with a 1,3-dicarbonyl compound to form a 1,4-dicarbonyl intermediate, which then cyclizes to a furan. organic-chemistry.org More advanced methods involve cascade reactions, such as a trans-carboboration/cyclization/dehydration sequence starting from propargyl alcohols, which could be adapted using an aldehyde derived from our title compound. nih.gov

Pyrroles: The synthesis of pyrroles can be achieved through multicomponent reactions. bohrium.com For instance, the aldehyde derived from "this compound" could react with an amine and a β-ketoester in a Hantzsch-type pyrrole (B145914) synthesis. Alternatively, modern approaches involve catalytic cyclization reactions. For example, a cascade reaction involving a Sonogashira coupling followed by intramolecular hydroamination could be a potential route. nih.gov

Indoles: The synthesis of indoles often involves the formation of a key C-N bond. organic-chemistry.org The aldehyde functionality can be used in reactions like the Fischer indole (B1671886) synthesis with appropriate phenylhydrazine (B124118) derivatives. More contemporary methods might involve a palladium-catalyzed enantioselective alkene difunctionalization, where an indole nucleophile adds to an intermediate generated from a related vinyl derivative. nih.gov

Table 2: Plausible Synthetic Routes to Heterocycles from this compound

| Target Heterocycle | Proposed Synthetic Strategy | Key Intermediate from Title Compound |

| Furan | Paal-Knorr Synthesis | 2-formyl-5-methoxybenzoate |

| Pyrrole | Hantzsch Pyrrole Synthesis | 2-formyl-5-methoxybenzoate |

| Indole | Fischer Indole Synthesis | 2-formyl-5-methoxybenzoate |

Reagent in Tandem, Domino, and One-Pot Synthetic Sequences

The dual reactivity of the dibromomethyl group and the potential for further transformations on the aromatic ring make "this compound" an excellent candidate for tandem, domino, and one-pot reactions. These processes are highly desirable in modern organic synthesis as they increase efficiency by reducing the number of purification steps, saving time and resources. nih.goviupac.orge-bookshelf.de

A plausible domino sequence could involve the in situ generation of the aldehyde, followed by a hetero-Diels-Alder reaction. iupac.org For example, condensation with a suitable 1,3-dicarbonyl compound could generate a 1-oxa-1,3-butadiene, which could then undergo an intramolecular Diels-Alder reaction if a dienophile is present on the ester group or an intermolecular reaction with an external dienophile.

One-pot syntheses of various heterocycles, such as benzimidazoles and 2,3-dihydroquinazolin-4(1H)-ones, have been reported using gem-dibromomethylarenes as aldehyde equivalents. researchgate.net These methodologies could be directly applied to "this compound" to access novel heterocyclic scaffolds. Furthermore, sequential cross-coupling reactions on the dibromomethyl group, for instance, a Suzuki-Miyaura coupling, can be performed in a one-pot fashion to generate trisubstituted alkenes. nih.gov

Development of Catalytic Systems or Ligand Precursors from this compound Derivatives

The structural framework of "this compound" can be modified to create novel ligands for catalysis. The benzylic position is amenable to the introduction of various donor atoms like phosphorus, nitrogen, or sulfur, which are key components of many catalyst ligands.

For instance, reaction with a secondary phosphine (B1218219) followed by reduction could yield a phosphine ligand. The electronic properties of this ligand would be tuned by the methoxy and methyl ester groups on the aromatic ring, which could in turn influence the activity and selectivity of a metal catalyst. Similarly, reaction with amines or thiols could lead to the synthesis of N- or S-containing ligands.

The development of cooperative catalytic systems is an emerging area of research. organic-chemistry.orgnih.gov Derivatives of "this compound" could be designed to act as bifunctional ligands, where one part of the molecule binds to a metal center while another part participates in substrate activation or stabilization of transition states. For example, a ligand could be synthesized where the benzylic position is functionalized with a phosphine group, and the ester group is converted to a hydroxyl or an amide group, which could act as a hydrogen bond donor.

Theoretical and Computational Insights into Methyl 2 Dibromomethyl 5 Methoxybenzoate

Electronic Structure and Molecular Orbital Analysis for Reactivity Prediction

The electronic character of Methyl 2-(dibromomethyl)-5-methoxybenzoate is determined by the interplay of its constituent functional groups: the electron-donating methoxy (B1213986) group (-OCH₃), the electron-withdrawing methyl ester group (-COOCH₃), and the sterically bulky and electron-withdrawing dibromomethyl group (-CHBr₂). researchgate.netwikipedia.org

The methoxy group, positioned para to the dibromomethyl group, exerts a +M (mesomeric) and -I (inductive) effect. Its strong electron-donating resonance effect increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. Conversely, the methyl ester and dibromomethyl groups are electron-withdrawing (-I effect), decreasing the ring's electron density. researchgate.net

Molecular orbital (MO) theory provides a more detailed picture of the electron distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. tsijournals.comresearchgate.net For substituted benzenes, the energies and shapes of these frontier orbitals are modulated by the electronic properties of the substituents. researchgate.netacs.org

HOMO: The HOMO is likely to have significant contributions from the π-system of the benzene ring and the lone pair electrons of the methoxy group's oxygen atom. The electron-donating nature of the methoxy group will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted methyl benzoate (B1203000). nih.gov

LUMO: The LUMO is expected to be localized primarily on the π* orbitals of the benzene ring and the carbonyl group of the ester. The electron-withdrawing substituents will lower the energy of the LUMO, increasing the molecule's susceptibility to nucleophilic attack. nih.gov

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally corresponds to higher reactivity. tsijournals.com The competing effects of the electron-donating and electron-withdrawing groups in this compound will determine the precise energy of this gap.

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Primary Localization | Energy Influence of Substituents | Predicted Reactivity Implication |

|---|---|---|---|

| HOMO | Benzene Ring (π-system), Methoxy Oxygen | Raised by -OCH₃ | Susceptibility to electrophilic attack |

| LUMO | Benzene Ring (π*-system), Ester Carbonyl | Lowered by -COOCH₃ and -CHBr₂ | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Overall kinetic stability |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of this compound are largely governed by steric hindrance and torsional strain involving the bulky substituents on the benzene ring. wikipedia.org The most significant conformational variables are the rotational barriers around the single bonds connecting the substituents to the ring.

Rotation of the Dibromomethyl Group: Rotation around the C(ring)-C(dibromomethyl) bond will be hindered. The bulky bromine atoms will sterically interact with the adjacent ester group.

Rotation of the Ester Group: The planarity of the ester group with the benzene ring is crucial for resonance stabilization. However, the ortho-dibromomethyl group will likely cause a significant torsional twist, reducing this planarity. rsc.org Studies on ortho-substituted benzoates have shown that such steric hindrance can lead to restricted motion. nih.gov

Rotation of the Methoxy Group: The methoxy group also has a preferred orientation, with the methyl group either in the plane of the ring or perpendicular to it.

These conformational preferences can be computationally modeled to generate a potential energy surface, identifying the most stable (lowest energy) conformers.

Table 2: Predicted Torsional Barriers and Stable Conformations

| Rotational Bond | Interacting Groups | Predicted Rotational Barrier | Likely Low-Energy Conformation |

|---|---|---|---|

| C(ring)-C(ester) | Ester carbonyl and Dibromomethyl group | High | Non-planar orientation of the ester group |

| C(ring)-C(dibromomethyl) | Dibromomethyl hydrogens/bromines and Ester group | High | Staggered arrangement relative to the ester |

| C(ring)-O(methoxy) | Methoxy methyl and Ring hydrogens | Low to Moderate | Planar or near-planar |

From a stereochemical perspective, the dibromomethyl carbon is not a stereocenter unless the rotation around the C-C bond is severely restricted, leading to atropisomerism. However, given the nature of the substituents, this is unlikely at room temperature.

Prediction of Reactivity Patterns and Chemoselectivity

The electronic and steric factors discussed above will govern the reactivity and chemoselectivity of this compound in chemical reactions.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho, para-director. The ester group is a deactivating group and a meta-director. wikipedia.org The positions ortho to the methoxy group are the most electron-rich and therefore the most likely sites for electrophilic attack. However, one of these positions is blocked by the dibromomethyl group, and the other is sterically hindered by it. The position para to the methoxy group is occupied by the ester. Therefore, electrophilic substitution is predicted to be difficult and would likely occur at the position ortho to the methoxy group and meta to the ester, despite the steric hindrance.

Nucleophilic Attack: The carbonyl carbon of the ester group is an electrophilic center and susceptible to nucleophilic attack, such as in hydrolysis or amidation reactions. wikipedia.orgnih.gov The electron-withdrawing nature of the aromatic ring, enhanced by the dibromomethyl group, will increase the electrophilicity of this carbon.

Reactivity of the Dibromomethyl Group: The dibromomethyl group itself is a site of potential reactivity. It can undergo nucleophilic substitution reactions, where one or both bromine atoms are replaced. It can also be a precursor for the formation of an aldehyde via hydrolysis or other transformations.

Chemoselectivity will be a key issue in reactions involving this molecule. For instance, a strong nucleophile could attack either the ester carbonyl or the dibromomethyl carbon. The reaction conditions would likely play a crucial role in determining the outcome.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.govmdpi.com Developing a QSRR model for derivatives of this compound would involve synthesizing a library of related compounds with varying substituents and measuring their reaction rates for a specific transformation (e.g., ester hydrolysis). nih.govchemrxiv.orgnih.gov

The following steps would be involved in a hypothetical QSRR study:

Data Set Generation: A series of analogues would be created, for example, by varying the substituent at the 5-position (methoxy group) or by replacing the bromine atoms with other halogens.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated using computational software. mdpi.comresearchgate.net These descriptors quantify various aspects of the molecule's structure.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the descriptors to the observed reactivity. chemrxiv.orgnih.gov

Model Validation: The predictive power of the QSRR model would be tested using a set of molecules not included in the initial model development. researchgate.net

Table 3: Potential Descriptors for a QSRR Model of Methyl Benzoate Analogs

| Descriptor Type | Specific Example | Property Encoded |

|---|---|---|

| Electronic | Hammett constant (σ), Atomic charges, HOMO/LUMO energies | Electron-donating/withdrawing ability, Polarity, Reactivity nih.gov |

| Steric | Taft steric parameter (Es), van der Waals volume, %VBur mdpi.com | Bulkiness of substituents, Molecular size wikipedia.org |

| Topological | Molecular connectivity indices, Wiener index | Molecular branching and shape |

| Quantum Chemical | Dipole moment, Polarizability | Overall polarity and response to electric fields |

Such a QSRR model could then be used to predict the reactivity of new, unsynthesized analogues, guiding the design of molecules with desired chemical properties.

Q & A

Q. What are the recommended synthetic routes for preparing methyl 2-(dibromomethyl)-5-methoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves bromination of methyl 5-methoxybenzoate derivatives. For example, methyl 2-hydroxy-5-methoxybenzoate can be treated with brominating agents (e.g., NBS or PBr₃) under controlled conditions. A modified Newman-Kwart rearrangement using iron(II)/persulfate systems has been reported for related compounds, yielding ~57% after purification via flash column chromatography (SiO₂, EtOAc/petrol gradients) . Key parameters include:

- Temperature: 55–60°C for thiocarbamate intermediates.

- Solvent: DMF or THF for improved solubility.

- Work-up: Neutralization and extraction to isolate the dibrominated product.

Q. How should researchers characterize this compound to confirm purity and structure?

Methodological Answer: Use a combination of:

- Spectroscopy:

- Chromatography:

- TLC (silica gel, UV visualization) to monitor reaction progress.

- HPLC with UV detection (λ = 254 nm) for purity assessment.

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability: The compound is stable under inert atmospheres (N₂/Ar) but may degrade upon prolonged exposure to moisture or light due to the labile dibromomethyl group .

- Storage: Keep in amber glass vials at –20°C, sealed with PTFE-lined caps. Desiccants (e.g., silica gel) are recommended to prevent hydrolysis .

Q. What solvents and conditions are suitable for dissolving this compound?

Methodological Answer:

| Solvent | Solubility | Notes |

|---|---|---|

| DCM, DMF | High | Preferred for reactions |

| EtOAc | Moderate | Suitable for column chromatography |

| Water | Insoluble | Avoid due to hydrolysis risk |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Polymorphism: Recrystallize the compound from different solvents (e.g., EtOH vs. hexane/EtOAC) and compare DSC profiles.

- Impurities: Use preparative HPLC to isolate pure fractions and re-analyze .

- Instrument calibration: Validate NMR/MS against certified standards (e.g., internal references like TMS) .

Q. What mechanistic insights explain the reactivity of the dibromomethyl group in cross-coupling reactions?

Methodological Answer: The dibromomethyl group acts as a latent electrophile:

- Nucleophilic substitution: Bromides can be displaced by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).

- Radical pathways: Fe(II)/persulfate systems generate bromine radicals, enabling C–H functionalization .

- Example: In Suzuki-Miyaura couplings, Pd catalysts mediate aryl boronate insertion after debromination .

Q. How can synthetic yields be improved for large-scale preparations of this compound?

Methodological Answer:

Q. What analytical methods are recommended for detecting trace degradation products in stored samples?

Methodological Answer:

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer: The compound serves as a precursor for:

- Anticancer agents: Functionalization at the dibromomethyl position generates prodrugs targeting kinase inhibitors (e.g., Dasatinib analogs) .

- Antimicrobials: Coupling with heterocyclic amines yields sulfonamide derivatives with enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.